molecular formula C12H24O3 B14383132 Heptyl 3-methoxy-2-methylpropanoate CAS No. 90177-72-3

Heptyl 3-methoxy-2-methylpropanoate

Cat. No.: B14383132
CAS No.: 90177-72-3
M. Wt: 216.32 g/mol
InChI Key: CMXMJBIRJALCSC-UHFFFAOYSA-N
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Description

Heptyl 3-methoxy-2-methylpropanoate is a flavor and fragrance ester intended for research and development purposes only. This compound is not for diagnostic, therapeutic, or personal use. Esters of 2-methylpropanoate (isobutyrate) are well-known in the flavor and fragrance industry for their intense, fruity organoleptic properties . For instance, the structurally similar compound heptyl isobutyrate is characterized by a sweet, green, and fruity odor with complex nuances of pineapple, apple, cherry, apricot, and peach . Its flavor profile is described as berry-like, specifically raspberry and pineapple, with secondary citrus, orange, and green winey notes . Researchers may utilize this compound as a building block or intermediate in organic synthesis. The presence of the methoxy group adjacent to the ester carbonyl can influence the compound's electronic properties and reactivity, making it a candidate for developing new chemical entities. In medicinal chemistry research, pivalate (2,2-dimethylpropanoate) and related ester moieties have been incorporated into molecular frameworks, such as Michael addition products, to explore potential pharmacological activities . The compound's application is primarily in the development of new aroma chemicals, the study of structure-odor relationships, and the synthesis of more complex organic molecules.

Properties

CAS No.

90177-72-3

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

heptyl 3-methoxy-2-methylpropanoate

InChI

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-12(13)11(2)10-14-3/h11H,4-10H2,1-3H3

InChI Key

CMXMJBIRJALCSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(C)COC

Origin of Product

United States

Preparation Methods

Fischer Esterification: Acid-Catalyzed Direct Esterification

The Fischer esterification method remains a cornerstone for synthesizing Heptyl 3-methoxy-2-methylpropanoate. This approach involves refluxing 3-methoxy-2-methylpropanoic acid with heptanol in the presence of a Brønsted acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the acid’s carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for heptanol attack.

Reaction Conditions:

  • Molar Ratio: A 1:2 molar ratio of acid to alcohol ensures excess alcohol drives equilibrium toward ester formation.
  • Catalyst Loading: 1–3 wt% sulfuric acid relative to the acid substrate.
  • Temperature: 110–120°C under reflux for 6–8 hours.
  • Solvent: Toluene or xylene to azeotropically remove water, shifting equilibrium.

Purification: Post-reaction, the mixture is neutralized with sodium bicarbonate, followed by liquid-liquid extraction using ethyl acetate. Distillation under reduced pressure (80–90°C at 15 mmHg) isolates the ester with ~75% yield.

Schotten-Baumann Reaction: Acyl Chloride Alkylation

For higher reaction rates and milder conditions, the Schotten-Baumann method employs 3-methoxy-2-methylpropanoyl chloride and heptanol. The acyl chloride, synthesized by treating the acid with thionyl chloride or oxalyl chloride, reacts with heptanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

Reaction Conditions:

  • Acyl Chloride Synthesis: 3-Methoxy-2-methylpropanoic acid is stirred with thionyl chloride (1.2 equiv) at 40°C for 2 hours, followed by distillation.
  • Esterification: Acyl chloride (1 equiv) is added dropwise to heptanol (1.5 equiv) and pyridine (1.5 equiv) in dichloromethane at 0–5°C, then warmed to room temperature for 3 hours.

Purification: The organic layer is washed with dilute HCl, water, and brine. Solvent evaporation and fractional distillation yield ~85% pure ester.

Transesterification: Catalytic Ester Exchange

Transesterification offers a solvent-free route using methyl 3-methoxy-2-methylpropanoate and heptanol. Titanium(IV) isopropoxide or enzymatic catalysts (e.g., lipases) facilitate the exchange of alkoxy groups.

Reaction Conditions:

  • Catalyst: Titanium(IV) isopropoxide (0.5 mol%) at 150°C for 4 hours.
  • Molar Ratio: 1:3 methyl ester to heptanol.

Enzymatic Variant: Immobilized Candida antarctica lipase B (Novozym 435) in hexane at 50°C achieves 90% conversion in 24 hours.

Purification: Vacuum distillation removes methanol byproduct and excess heptanol, yielding 80–92% ester depending on catalyst.

Industrial-Scale Production: Continuous Flow Processes

Large-scale synthesis prioritizes efficiency and safety. Continuous flow reactors (CFRs) with solid acid catalysts (e.g., Amberlyst-15) enable rapid esterification at elevated pressures.

Process Parameters:

  • Reactor Type: Tubular CFR with static mixers.
  • Conditions: 130°C, 10 bar pressure, residence time 30 minutes.
  • Catalyst: Sulfonated polystyrene beads (Amberlyst-15).

Advantages: CFRs achieve 95% conversion with minimal catalyst deactivation and automated product separation.

Microwave-Assisted Synthesis: Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 3-methoxy-2-methylpropanoic acid, heptanol, and Nafion NR50 (solid acid catalyst) is irradiated at 150°C for 15 minutes.

Yield: 88% with 99% purity after short-path distillation.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Time Yield Purity
Fischer Esterification H₂SO₄ 110–120°C 8 hrs 75% 95%
Schotten-Baumann Pyridine 25°C 3 hrs 85% 97%
Transesterification Ti(OiPr)₄ 150°C 4 hrs 80% 93%
Enzymatic Transesterification Lipase B 50°C 24 hrs 90% 99%
Continuous Flow Amberlyst-15 130°C 0.5 hrs 95% 98%
Microwave-Assisted Nafion NR50 150°C 0.25 hrs 88% 99%

Chemical Reactions Analysis

Types of Reactions: Heptyl 3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalyst with an alcohol.

Major Products Formed:

    Hydrolysis: Heptanol and 3-methoxy-2-methylpropanoic acid.

    Reduction: Heptyl alcohol and 3-methoxy-2-methylpropanol.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

Heptyl 3-methoxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl 3-methoxy-2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules can influence its activity in biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Propanoate Derivatives

Compound Name Molecular Weight (g/mol) Substituents Notable Properties/Applications References
This compound ~228.33* Heptyl ester, methoxy, methyl Predicted high lipophilicity; potential mesogenic behavior due to heptyl chain
Methyl 3-methoxy-2-methylpropanoate ~130.14 Methyl ester, methoxy, methyl Used in polymer synthesis; lower volatility compared to toluene
Ethyl 3-(methylsulfonyl)propanoate 180.22 Ethyl ester, methylsulfonyl Intermediate in pharmaceuticals; polar due to sulfonyl group
Ethyl 3-[7-[(2-methoxy-5-nitrophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate Ethyl ester, nitro, methoxy, chromenyl Bioactive coumarin derivative; potential antimicrobial applications

*Calculated based on molecular formula $ C{13}H{24}O_3 $.

Key Comparisons

Lipophilicity and Solubility: The heptyl chain in the target compound likely increases hydrophobicity compared to methyl or ethyl esters (e.g., methyl 3-methoxy-2-methylpropanoate). This property may make it suitable for non-polar matrices or sustained-release formulations. In contrast, sulfonyl-containing analogs (e.g., ethyl 3-(methylsulfonyl)propanoate) exhibit higher polarity, favoring solubility in polar solvents .

Phase Behavior: Cyclotriphosphazene derivatives with heptyl substituents demonstrate smectic C and nematic mesophases, suggesting that the heptyl chain in the target compound could promote liquid crystalline behavior . Methoxy-substituted compounds, however, are often non-mesogenic unless paired with longer alkyl chains , aligning with the predicted role of the heptyl group.

Reactivity and Stability :

  • The methyl branch at the 2-position may sterically hinder nucleophilic attacks, enhancing stability under basic conditions compared to linear esters.
  • Nitro- and sulfonyl-substituted analogs (e.g., and ) show higher reactivity in electrophilic substitution or redox reactions due to electron-withdrawing groups .

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